molecular formula C6H4ClF B165100 1-Chloro-2-fluorobenzene CAS No. 348-51-6

1-Chloro-2-fluorobenzene

Cat. No.: B165100
CAS No.: 348-51-6
M. Wt: 130.55 g/mol
InChI Key: ZCJAYDKWZAWMPR-UHFFFAOYSA-N
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Description

1-Chloro-2-fluorobenzene is an organic compound with the molecular formula C6H4ClF. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is also known by other names such as o-Chlorofluorobenzene and o-Fluorochlorobenzene . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorobenzene can be synthesized through several methods. One common method involves the halogen exchange reaction, where a chlorobenzene derivative is treated with a fluorinating agent such as antimony trifluoride (SbF3) or potassium fluoride (KF) under specific conditions . Another method involves the direct fluorination of chlorobenzene using elemental fluorine (F2) in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through a vapor-phase fluorination process. This involves passing chlorobenzene vapor over a catalyst bed containing a fluorinating agent at elevated temperatures . The process is optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-Chloro-2-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1-Chloro-4-fluorobenzene has the halogens in a para position, which influences its reactivity differently compared to the ortho position in this compound .

Properties

IUPAC Name

1-chloro-2-fluorobenzene
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InChI

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
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InChI Key

ZCJAYDKWZAWMPR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Cl
Source PubChem
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Molecular Formula

C6H4ClF
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DSSTOX Substance ID

DTXSID8059841
Record name o-Chlorofluorobenzene
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Molecular Weight

130.55 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-2-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-2-fluorobenzene
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CAS No.

348-51-6, 625-98-9
Record name 1-Chloro-2-fluorobenzene
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Record name Benzene, 1-chloro-2-fluoro-
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Record name 1-CHLORO-2-FLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 1-chloro-2-fluorobenzene revealed through spectroscopic analysis?

A1: Microwave spectroscopy studies of this compound provide valuable insights into its structure. Specifically, researchers have been able to determine the molecule's rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor components. [] These parameters are crucial for understanding the molecule's rotational energy levels, bond lengths, and electron distribution. Additionally, the dipole moment components (μa = 2.28(85)D and μb = 1.47(30)D) have been elucidated, shedding light on the molecule's polarity and its potential interactions with other polar molecules. []

Q2: How does the structure of this compound influence its ionization behavior in strong laser fields?

A2: Research using time-dependent density functional theory (TD-DFT) simulations has unveiled the impact of this compound's structure on its strong-field ionization. [] The study demonstrates that ionization rates are not uniform across different molecular orientations, suggesting a significant contribution from inner Kohn-Sham orbitals. [] This anisotropy in ionization rates highlights the importance of molecular structure and electron density distribution in strong-field ionization processes.

Q3: Can this compound be utilized in synthetic chemistry, and if so, what types of reactions are possible?

A3: While the provided abstracts don't offer specific details on the use of this compound in palladium-catalyzed reactions for N-heterocycle synthesis, the title of the third research paper suggests this is a potential application. [] Palladium catalysts are widely employed in forming carbon-nitrogen bonds, which are essential for constructing N-heterocycles. Further investigation into this research area could reveal the specific reaction conditions, catalysts, and N-heterocycles synthesized using this compound as a starting material.

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